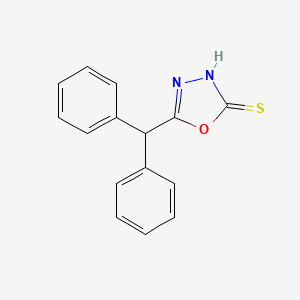
5-Benzhydryl-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzhydryl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound with the molecular formula C15H12N2OS. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features a benzhydryl group attached to the oxadiazole ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The compound “5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol” is structurally similar to Modafinil . Modafinil is a wakefulness-promoting agent used primarily to treat narcolepsy . It is known to target a family of wakefulness-promoting and sleep-suppressing peptides, the orexins . The neurons of these peptides are activated by Modafinil .
Mode of Action
The exact mechanism of action of Modafinil is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil also activates glutamatergic circuits while inhibiting GABA .
Biochemical Pathways
The biochemical pathways affected by Modafinil involve the regulation of metabolites to ensure that the output of the pathways meets biological demand . The activation of orexin neurons by Modafinil is associated with psychoactivation and euphoria .
Pharmacokinetics
Modafinil is readily absorbed after oral administration, reaching maximum plasma concentrations at 2–4 hours post-administration . It achieves pharmacokinetic steady state within 2–4 days . Its pharmacokinetics are dose-independent between 200 and 600 mg/day .
Result of Action
The result of Modafinil’s action is primarily the promotion of wakefulness in individuals with sleep disorders such as narcolepsy . It has also been used off-label for cognitive enhancement . Some studies suggest modest improvements in attention and executive functions .
Action Environment
The action of Modafinil can be influenced by various environmental factors. For instance, the exposure potential of any substance depends largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure . The potential effects of exposure to a substance are a direct consequence of the chemical reactivity of that substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzhydryl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide. One common method involves the reaction of benzhydryl hydrazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for 5-benzhydryl-1,3,4-oxadiazole-2(3H)-thione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Benzhydryl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
5-Benzhydryl-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but with a phenyl group instead of a benzhydryl group.
5-Methyl-1,3,4-oxadiazole-2-thione: Contains a methyl group instead of a benzhydryl group.
5-Benzyl-1,3,4-oxadiazole-2-thione: Features a benzyl group instead of a benzhydryl group.
Uniqueness
5-Benzhydryl-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-benzhydryl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c19-15-17-16-14(18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCKTVQLIQQBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2902082.png)
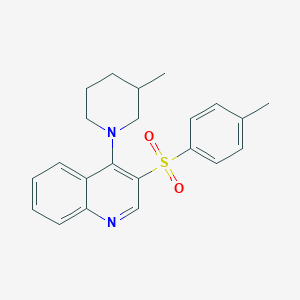
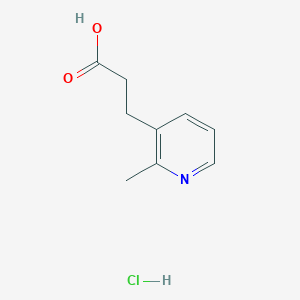
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)
![N-(4-methylphenyl)-6-oxo-1-[(phenylcarbamoyl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2902093.png)
![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)
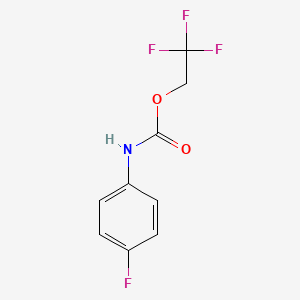
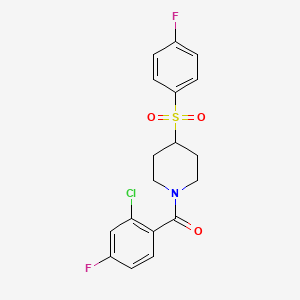

![(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2902100.png)
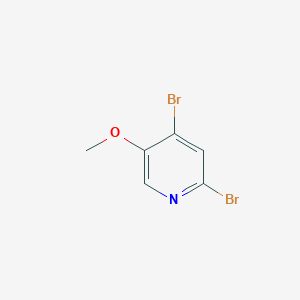

![4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2902103.png)
![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
